molecular formula C21H17F2N3O2S B2927230 1-(3,4-difluorobenzoyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]azetidine-3-carboxamide CAS No. 1396751-38-4

1-(3,4-difluorobenzoyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]azetidine-3-carboxamide

Cat. No.: B2927230
CAS No.: 1396751-38-4
M. Wt: 413.44
InChI Key: HFASFPFYXKQLNP-UHFFFAOYSA-N
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Description

1-(3,4-difluorobenzoyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]azetidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a difluorobenzoyl group, a thiazolyl group, and an azetidine ring, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of 1-(3,4-difluorobenzoyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]azetidine-3-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

Chemical Reactions Analysis

1-(3,4-difluorobenzoyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]azetidine-3-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

1-(3,4-difluorobenzoyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]azetidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-difluorobenzoyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-(3,4-difluorobenzoyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]azetidine-3-carboxamide can be compared with similar compounds such as:

Properties

IUPAC Name

1-(3,4-difluorobenzoyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N3O2S/c1-12-24-19(11-29-12)13-3-2-4-16(7-13)25-20(27)15-9-26(10-15)21(28)14-5-6-17(22)18(23)8-14/h2-8,11,15H,9-10H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFASFPFYXKQLNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3CN(C3)C(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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